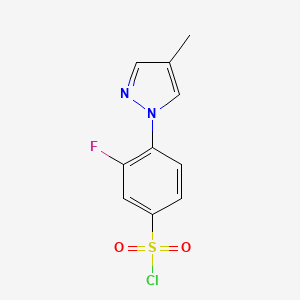

3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

3-fluoro-4-(4-methylpyrazol-1-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFN2O2S/c1-7-5-13-14(6-7)10-3-2-8(4-9(10)12)17(11,15)16/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUSOFYEUSLTIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=C(C=C(C=C2)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341340-38-2 | |

| Record name | 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride (CAS Number: 1341340-38-2) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological assessments, and relevant research findings.

- Molecular Formula : CHClFOS

- Molecular Weight : 274.70 g/mol

- Structure : The compound features a sulfonyl chloride group, which is known for its reactivity and ability to form various derivatives.

Synthesis and Characterization

The synthesis of 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride typically involves the reaction of 3-fluoro-4-(4-methylpyrazolyl)aniline with sulfonyl chloride reagents. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride. The compound has shown promising results against various bacterial and fungal strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (Gram-positive) | 62.5 µg/mL |

| Escherichia coli (Gram-negative) | 125 µg/mL |

| Klebsiella pneumoniae (Gram-negative) | 125 µg/mL |

| Candida albicans (Fungal) | 62.5 µg/mL |

| Saccharomyces cerevisiae (Fungal) | 31.25 µg/mL |

The presence of the sulfonamide moiety in derivatives has been linked to enhanced antimicrobial activity due to a synergistic effect with the pyrazole structure .

Antioxidant Activity

In addition to antimicrobial properties, this compound exhibits significant antioxidant activity. Comparative studies show that it outperforms standard antioxidants like butylhydroxytoluene (BHT), indicating its potential as a dual-action agent against oxidative stress .

Case Studies and Research Findings

A detailed study conducted in 2022 assessed various pyrazole-sulfonamide compounds, including derivatives of 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride. The research highlighted:

- In Vitro Antimicrobial Testing : The compound was tested against multiple strains, showing effective inhibition at concentrations as low as 31.25 µg/mL.

- Molecular Docking Studies : These studies indicated favorable interactions with target proteins, suggesting a mechanism of action that warrants further investigation for therapeutic applications.

- Safety Profile : Bioinformatics analyses revealed a good toxicity profile, promoting further exploration for clinical applications .

Scientific Research Applications

Medicinal Chemistry

3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride serves as a versatile building block in the synthesis of various pharmaceutical agents. Its sulfonyl chloride functional group allows for nucleophilic substitution reactions, making it useful in the development of sulfonamide drugs.

Case Study: Synthesis of Antimicrobial Agents

Research has demonstrated that derivatives of this compound can exhibit antimicrobial activity. For example, modifications of the sulfonamide moiety have led to compounds that are effective against resistant bacterial strains .

Agrochemicals

The compound is also explored for its potential applications in agrochemicals. It can be used to synthesize herbicides and fungicides due to its ability to modify biological pathways in plants.

Case Study: Herbicide Development

A study highlighted the synthesis of novel herbicides derived from this compound that showed enhanced efficacy against common weeds while minimizing environmental impact .

Material Science

In material science, 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride is investigated for its role in developing functional polymers and coatings with specific properties such as hydrophobicity and thermal stability.

Case Study: Coating Applications

Research has indicated that incorporating this compound into polymer matrices can significantly improve their resistance to water and chemicals, making them suitable for industrial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness arises from its fluorine atom (at position 3 on the benzene ring) and 4-methylpyrazole moiety, which influence electronic effects, solubility, and biological interactions. Below is a comparative analysis with analogous sulfonyl chlorides and pyrazole derivatives:

Table 1: Structural Comparison

| Compound Name | Molecular Formula | Substituents/Features | Key Differences from Target Compound |

|---|---|---|---|

| 1H-Pyrazole-4-sulfonyl chloride | C₃H₃ClN₂O₂S | Sulfonyl chloride at pyrazole position 4; no aromatic fluorine | Lacks fluorinated benzene; simpler structure |

| 1-Methyl-1H-pyrazole-3-sulfonyl chloride | C₄H₅ClN₂O₂S | Methyl at pyrazole position 1; sulfonyl chloride at position 3 | Pyrazole substituent position alters reactivity |

| 3-Cyclopentyl-1-methyl-1H-pyrazole-4-sulfonyl chloride | C₉H₁₃ClN₂O₂S | Cyclopentyl group instead of fluorinated benzene | Bulky cyclopentyl group reduces solubility |

| 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl chloride | C₁₀H₈ClF₃N₂O₂S | Trifluoromethyl on benzene; no fluorine at position 3 | Enhanced lipophilicity due to -CF₃ group |

Physicochemical Properties

Table 2: Physical Property Comparison

*Predicted based on analogous compounds.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Sulfonation | ClSO₃H, 0°C, 2h | 75 | 90% |

| Pyrazole Coupling | 4-Methylpyrazole, K₂CO₃, DMF, 80°C, 12h | 60 | 85% |

| Purification | Column Chromatography (EtOAc/Hexane) | 55 | 98% |

Advanced: How can the crystal structure of derivatives of this compound be resolved, and what software is optimal for refinement?

Methodological Answer:

For X-ray crystallography:

Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

Structure Solution : Employ direct methods (e.g., SHELXT) for phase determination .

Refinement : Refine with SHELXL using full-matrix least-squares against . Anisotropic displacement parameters for non-H atoms and riding models for H atoms are recommended .

Q. Key Challenges :

- Disordered sulfonyl or pyrazole groups may require splitting models or constraints.

- High-resolution data (>1.0 Å) minimizes residual density artifacts.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : , , and -NMR confirm substituent positions and purity. The sulfonyl chloride group deshields adjacent protons (e.g., aromatic protons near -SO₂Cl appear at δ 7.8–8.2 ppm) .

- FTIR : Key peaks include S=O stretching (~1370 cm⁻¹ and 1180 cm⁻¹) and C-F (~1120 cm⁻¹) .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ = 289.04 for C₁₀H₈ClFN₂O₂S).

Q. Table 2: Representative Spectroscopic Data

| Technique | Key Signals |

|---|---|

| -NMR (CDCl₃) | δ 8.21 (d, J=8.5 Hz, 1H), 7.95 (s, 1H, pyrazole), 2.52 (s, 3H, CH₃) |

| FTIR | 1368 cm⁻¹ (S=O), 1123 cm⁻¹ (C-F) |

| HRMS | Calculated: 288.00; Found: 288.02 |

Advanced: How does the sulfonyl chloride group influence reactivity in nucleophilic substitutions, and what solvents/catalysts enhance efficiency?

Methodological Answer:

The -SO₂Cl group is highly electrophilic, enabling:

Amine Substitution : React with primary/secondary amines in THF or DCM (0°C to RT, 1–4h) to form sulfonamides. Use Et₃N as a base to scavenge HCl .

Thiol Reactions : Thiols (e.g., RSH) in DMF with K₂CO₃ yield sulfonyl thioethers.

Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate reactions but may require rigorous drying to avoid hydrolysis.

Critical Factor : Moisture sensitivity—reactions must be conducted under inert atmosphere (N₂/Ar).

Basic: What storage conditions prevent degradation of this sulfonyl chloride?

Methodological Answer:

- Temperature : Store at –20°C in sealed, light-resistant vials.

- Atmosphere : Argon or nitrogen headspace to minimize hydrolysis.

- Stability Monitoring : Regular HPLC checks for sulfonic acid formation (hydrolysis product) .

Advanced: How can computational modeling predict this compound’s interactions in biological systems?

Methodological Answer:

Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to protein targets (e.g., enzymes with nucleophilic serine residues).

MD Simulations : GROMACS for stability analysis of sulfonamide-protein complexes.

QM/MM : Gaussian 16 for electronic structure analysis of the sulfonyl chloride’s reactivity .

Advanced: What role does this compound play in proteomics and protein modification studies?

Methodological Answer:

- Covalent Probes : The -SO₂Cl group reacts selectively with lysine or tyrosine residues, enabling:

- Activity-Based Protein Profiling (ABPP) : Label active-site nucleophiles in enzymes.

- Crosslinking : Stabilize protein-ligand interactions for structural studies (e.g., cryo-EM) .

Case Study : Derivatization of trypsin with this compound inhibits catalytic serine, confirming mechanism-based inactivation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.